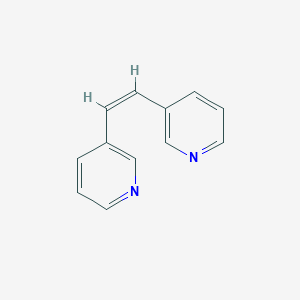

(Z)-1,2-Di(pyridin-3-yl)ethene

Description

Contextualization within the Di(pyridyl)ethene Class of Compounds

The di(pyridyl)ethenes (DPEs) are a family of organic compounds that are structural analogs of stilbene. They are characterized by two pyridine (B92270) rings linked by an ethene bridge. The properties and applications of DPEs are significantly influenced by the position of the nitrogen atom within the two pyridine rings, leading to three primary constitutional isomers: 2,2'-, 3,3'-, and 4,4'-DPE.

These molecules, particularly in their more stable (E)-configuration, are extensively utilized as ligands or linkers in the field of coordination chemistry. sigmaaldrich.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate with metal ions to form coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.comtcichemicals.com The choice of isomer is critical in dictating the final architecture of these supramolecular structures. For instance, the linear geometry of (E)-1,2-di(4-pyridyl)ethene makes it a popular choice for constructing robust, pillar-like frameworks, whereas the angled nature of the 2- and 3-pyridyl isomers can lead to more complex, varied topologies. researchgate.net The packing of these molecules in the solid state is directed by a combination of weak intermolecular forces, including C—H⋯N hydrogen bonds and edge-to-face C—H⋯π interactions. researchgate.net

The electronic properties of the DPE isomers also vary. The position of the electron-withdrawing nitrogen atom alters the molecule's conjugation and energy levels, which in turn affects its photophysical and electrochemical characteristics, such as absorption and fluorescence. nih.gov

Table 1: Comparison of Di(pyridyl)ethene Positional Isomers

| Isomer | General Geometry of (E)-form | Typical Role in Coordination Chemistry |

|---|---|---|

| 1,2-Di(pyridin-2-yl)ethene | Angled / Bent | Forms chelating complexes or angled linkers |

| 1,2-Di(pyridin-3-yl)ethene | Angled / Bent | Acts as an angled linker for complex frameworks researchgate.net |

| 1,2-Di(pyridin-4-yl)ethene | Linear | Serves as a rigid, linear pillar in MOFs and coordination polymers sigmaaldrich.com |

Stereochemical Significance of the (Z)-Configuration

The presence of the central carbon-carbon double bond restricts rotation, giving rise to two distinct stereoisomers: (E) and (Z). The (E) or trans isomer features the two pyridyl groups on opposite sides of the double bond, typically resulting in a more planar and thermodynamically stable conformation. nih.gov In contrast, the (Z) or cis isomer has the pyridyl groups on the same side, leading to a sterically hindered, non-planar, and higher-energy state.

The (Z)-isomer of di(pyridyl)ethene is most commonly generated through the photoisomerization of its (E)-counterpart. nih.govresearchgate.net Upon irradiation with ultraviolet (UV) light, the (E)-isomer can absorb a photon and undergo a conformational change to the (Z)-form. nih.gov This process is often reversible, with the metastable (Z)-isomer capable of reverting to the (E)-form either thermally or via irradiation with a different wavelength of light. nih.gov This photoswitching capability is the most significant aspect of the (Z)-configuration.

The specific geometry of (Z)-1,2-di(pyridin-3-yl)ethene has profound implications for its function. Unlike the relatively flat (E)-isomer, the 'cis' arrangement forces the pyridyl rings out of plane, which alters the molecule's electronic conjugation and dipole moment. researchgate.net This change in shape and electronic structure upon isomerization can be harnessed to control other properties on a molecular level. For example, the bent shape of the (Z)-isomer is less suitable for forming the linear, extended structures common in MOF chemistry, but it offers opportunities for creating novel coordination complexes where the ligand acts as a "chelating" or "pincer" agent. In certain pyridyl-containing systems, the (Z)-isomer can be stabilized by the formation of intramolecular hydrogen bonds, particularly when the pyridine nitrogen is protonated, which can dramatically influence the efficiency of the photoisomerization process. researchgate.net

Table 2: Physicochemical Properties of (E)-1,2-Di(pyridin-3-yl)ethene

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol nih.gov |

| IUPAC Name | 3-[(E)-2-pyridin-3-ylethenyl]pyridine nih.gov |

| InChIKey | LJUIBUKIAISMFU-AATRIKPKSA-N nih.gov |

| Canonical SMILES | C1=CC(=CN=C1)/C=C/C2=CN=CC=C2 nih.gov |

Note: Comprehensive experimental data for the (Z)-isomer is not as readily available, as it is typically studied as a transient or metastable species in solution.

Historical Development and Emerging Research Trajectories

The study of di(pyridyl)ethenes is built upon the foundational photochemical research of stilbenes and other olefins, which established key principles of E/Z isomerization and [2+2] cycloaddition reactions. researchgate.net Historically, research in the DPE family has been heavily concentrated on the thermodynamically stable (E)-isomers, particularly the 4,4'-isomer, due to its utility as a rigid and linear building block for constructing crystalline materials like MOFs and coordination polymers. mdpi.com

However, contemporary research is increasingly shifting focus from static structures to dynamic, functional systems. The reversible photoisomerization between the (E) and (Z) forms is now being exploited as a mechanism for creating molecular switches and photoresponsive materials. This has opened several exciting research trajectories:

Photocontrolled Materials: Scientists are designing systems where the E→Z isomerization acts as a trigger to alter a material's bulk properties. Research has demonstrated the potential for creating dinuclear zinc complexes that exhibit photocontrolled fluorescence, where the emission properties are modulated by the isomeric state of the DPE ligand. sigmaaldrich.com

pH-Gated Photoswitches: An emerging area involves coupling the photoisomerization process with the acid-base chemistry of the pyridine rings. Protonation of the nitrogen atoms can significantly alter the photophysical landscape of the molecule, affecting the quantum yields of isomerization and the stability of the (Z)-isomer. nih.govresearchgate.net This allows for the development of multi-stimuli-responsive systems that react to both light and pH.

Novel Coordination Architectures: While the (E)-isomer is a predictable linear linker, the bent geometry of the (Z)-isomer is being explored for the synthesis of discrete, cyclic coordination complexes and cages. By using light to control the ligand's geometry, it may be possible to direct the self-assembly of complex metal-organic structures in a reversible manner.

These evolving research paths highlight a transition from using DPEs as simple structural components to harnessing their dynamic stereochemistry to create sophisticated, functional molecular systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-[(Z)-2-pyridin-3-ylethenyl]pyridine |

InChI |

InChI=1S/C12H10N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-10H/b6-5- |

InChI Key |

LJUIBUKIAISMFU-WAYWQWQTSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C\C2=CN=CC=C2 |

Canonical SMILES |

C1=CC(=CN=C1)C=CC2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Z 1,2 Di Pyridin 3 Yl Ethene and Its Isomers

Established Laboratory Synthesis Routes for Pyridyl-Ethene Derivatives

Several classical and modern synthetic methods can be employed for the synthesis of pyridyl-ethene derivatives, including the (E) and (Z) isomers of 1,2-di(pyridin-3-yl)ethene. These methods often provide a mixture of isomers, with the trans isomer typically being the thermodynamically more stable and, therefore, the major product.

The Wittig reaction is a widely used method for alkene synthesis. It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of 1,2-di(pyridin-3-yl)ethene, this can be achieved by reacting 3-pyridinecarboxaldehyde (B140518) with the ylide generated from (3-pyridylmethyl)triphenylphosphonium halide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, typically those with alkyl or aryl substituents, tend to favor the formation of the (Z)-alkene. organic-chemistry.orgmasterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions. This method generally offers excellent (E)-selectivity, especially with stabilized phosphonates. However, modifications to the reaction conditions and the structure of the phosphonate can be used to influence the stereochemical outcome.

The Heck reaction provides a powerful tool for the formation of carbon-carbon bonds. The synthesis of 1,2-di(pyridin-3-yl)ethene via this method could involve the palladium-catalyzed coupling of 3-vinylpyridine (B15099) with a 3-halopyridine. Typically, the Heck reaction favors the formation of the trans-isomer. researchgate.net

The McMurry reaction , which involves the reductive coupling of two carbonyl compounds using a low-valent titanium reagent, is another viable route. The reaction of two equivalents of 3-pyridinecarboxaldehyde would yield 1,2-di(pyridin-3-yl)ethene. This reaction often produces a mixture of (E) and (Z) isomers.

Finally, photochemical isomerization can be employed to convert the more stable (E)-isomer to the (Z)-isomer. rsc.orgresearchgate.net Irradiation of a solution of (E)-1,2-di(pyridin-3-yl)ethene with light of an appropriate wavelength can lead to a photostationary state containing a significant proportion of the (Z)-isomer.

| Synthetic Method | Reactants | Typical Product(s) | General Applicability |

| Wittig Reaction | 3-Pyridinecarboxaldehyde, (3-Pyridylmethyl)triphenylphosphonium halide | Mixture of (E) and (Z) isomers | High |

| Horner-Wadsworth-Emmons Reaction | 3-Pyridinecarboxaldehyde, Diethyl (3-pyridylmethyl)phosphonate | Predominantly (E)-isomer | High |

| Heck Reaction | 3-Vinylpyridine, 3-Halopyridine | Predominantly (E)-isomer | Moderate to High |

| McMurry Reaction | 3-Pyridinecarboxaldehyde | Mixture of (E) and (Z) isomers | Moderate |

| Photochemical Isomerization | (E)-1,2-Di(pyridin-3-yl)ethene | (Z)-1,2-Di(pyridin-3-yl)ethene | Applicable for isomer conversion |

Stereoselective Synthesis of the (Z)-Isomer

Achieving a high yield of the (Z)-isomer of 1,2-di(pyridin-3-yl)ethene requires specific synthetic strategies that favor the formation of the cis configuration.

The most common approach for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction using non-stabilized ylides under salt-free conditions . The reaction of (3-pyridylmethyl)triphenylphosphonium halide with a strong, non-lithium base (e.g., sodium amide or sodium hexamethyldisilazide) in an aprotic solvent like THF or toluene (B28343) at low temperatures can significantly favor the formation of the (Z)-isomer. wikipedia.org The mechanism is believed to proceed through a kinetically controlled pathway involving an early, puckered oxaphosphetane intermediate.

Another strategy involves the partial hydrogenation of the corresponding alkyne , 1,2-di(pyridin-3-yl)acetylene. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the hydrogenation can be stopped at the alkene stage, yielding predominantly the (Z)-isomer. Careful control of reaction conditions is crucial to prevent over-reduction to the corresponding ethane (B1197151) derivative.

| Method for (Z)-Isomer Synthesis | Key Reagents/Conditions | Reported Z:E Ratios |

| Wittig Reaction (non-stabilized ylide) | (3-Pyridylmethyl)triphenylphosphonium halide, NaHMDS, THF, low temp. | Can be >90:10 |

| Partial Hydrogenation of Alkyne | 1,2-Di(pyridin-3-yl)acetylene, Lindlar's catalyst, H₂ | Generally high Z-selectivity |

| Photochemical Isomerization | (E)-1,2-Di(pyridin-3-yl)ethene, UV light, photosensitizer | Ratio depends on photostationary state |

Comparative Analysis of E/Z Isomer Synthesis Strategies

The choice of synthetic strategy for obtaining either the (E) or (Z) isomer of 1,2-di(pyridin-3-yl)ethene depends on factors such as desired stereoselectivity, yield, and availability of starting materials.

| Strategy | Primary Isomer | Advantages | Disadvantages |

| Wittig Reaction (stabilized ylide) | (E) | Good yields, mild conditions. | Often requires chromatographic separation of isomers. |

| Wittig Reaction (non-stabilized ylide) | (Z) | High Z-selectivity under specific conditions. wikipedia.org | Requires strong bases and anhydrous conditions. |

| HWE Reaction | (E) | Excellent E-selectivity, easy purification. | May not be suitable for Z-isomer synthesis. |

| Heck Reaction | (E) | Good functional group tolerance. researchgate.net | Often requires expensive palladium catalysts and ligands. |

| McMurry Reaction | Mixture | Can be a one-step synthesis from the aldehyde. | Often results in a mixture of isomers, requiring separation. |

| Alkyne Hydrogenation | (Z) | High Z-selectivity. | Requires synthesis of the alkyne precursor; risk of over-reduction. |

| Photochemical Isomerization | (Z) from (E) | Useful for converting the thermodynamically stable E-isomer. rsc.org | Often leads to a photostationary state mixture; may require specialized equipment. |

Functionalization and Derivatization Approaches

Further modification of 1,2-di(pyridin-3-yl)ethene can be achieved through reactions targeting the pyridine (B92270) rings or the central ethene bridge. These modifications can be used to modulate the electronic and steric properties of the molecule for various applications.

Functionalization of the Pyridine Rings:

The nitrogen atoms of the pyridine rings are nucleophilic and can undergo quaternization with alkyl halides to form pyridinium (B92312) salts. This modification introduces a positive charge and can significantly alter the solubility and electronic properties of the compound.

Direct C-H functionalization of the pyridine rings is a more advanced strategy that allows for the introduction of various substituents. imperial.ac.uk Depending on the reaction conditions and directing groups, functionalization can be achieved at different positions on the pyridine ring.

Functionalization of the Ethene Bridge:

The double bond of the ethene bridge is susceptible to electrophilic addition reactions . For instance, catalytic hydrogenation with catalysts like palladium on carbon can reduce the double bond to a single bond, yielding 1,2-di(pyridin-3-yl)ethane. nih.gov

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Spectroscopic Techniques for Structural Elucidation

A combination of high-resolution spectroscopic methods provides definitive evidence for the molecular structure and stereochemistry of (Z)-1,2-di(pyridin-3-yl)ethene. Each technique offers complementary information, culminating in an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the covalent framework and, crucially, the (Z)-geometry of the central double bond. In ¹H NMR spectra, the vinylic protons exhibit a characteristic chemical shift and coupling constant (J-value). For the (Z)-isomer, the ³J(H,H) coupling constant between the two vinylic protons is typically observed in the range of 11.5–12.5 Hz. This is significantly smaller than the value for the corresponding (E)-isomer (typically >15 Hz), providing conclusive proof of the cis configuration. The aromatic region displays complex multiplets corresponding to the four distinct protons on each of the two equivalent pyridine (B92270) rings.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₁₂H₁₀N₂), the experimentally observed mass of the molecular ion ([M+H]⁺) shows excellent agreement with the calculated theoretical mass, typically within a margin of error of less than 5 ppm.

UV-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the molecule gives rise to strong absorption bands in the ultraviolet region. The spectrum is characterized by intense π→π* transitions. The principal absorption maximum (λ_max) provides insight into the extent of electronic conjugation, which is influenced by the molecule's conformation.

The table below summarizes typical spectroscopic data obtained for this compound.

| Technique | Parameter | Typical Observed Value | Interpretation |

|---|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ (vinylic H) | ~6.65 ppm (s, 2H) or doublet | Chemical shift of protons on the C=C double bond. |

| ¹H NMR (500 MHz, CDCl₃) | ³J(H,H) (vinylic) | ~12.0 Hz | Confirms (Z) or cis-stereochemistry of the double bond. |

| ¹H NMR (500 MHz, CDCl₃) | δ (aromatic H) | 7.10–8.60 ppm (m, 8H) | Signals corresponding to the protons on the two pyridine rings. |

| ¹³C NMR (125 MHz, CDCl₃) | δ (vinylic C) | ~129.5 ppm | Chemical shift of the sp² carbons of the ethene bridge. |

| HRMS (ESI+) | [M+H]⁺ m/z | Calculated for C₁₂H₁₁N₂⁺: 183.0917; Found: 183.0915 | Confirms the molecular formula C₁₂H₁₀N₂. |

| UV-Vis (in Ethanol) | λ_max | ~285 nm | Corresponds to the primary π→π* electronic transition. |

X-ray Crystallography of this compound and Related Ethene Systems

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound reveals several key features.

Unlike its more planar (E)-isomer, the (Z)-isomer is inherently non-planar due to steric repulsion between the two pyridine rings. This forces the pyridyl groups to twist significantly out of the plane defined by the C=C double bond. The degree of this twist is quantified by the C(aryl)–C(vinyl)–C(vinyl)–C(aryl) torsion angle, which is close to 0° or 180° for planar systems but deviates substantially in this case.

Comparison with related systems is instructive:

(E)-1,2-Di(pyridin-3-yl)ethene: This isomer can adopt a nearly planar conformation, allowing for more efficient π-system overlap and different crystal packing arrangements, often involving extensive π-π stacking.

Stilbene ((Z)-1,2-diphenylethene): The phenyl analogue also exhibits a twisted conformation in the (Z)-isomer due to steric hindrance, providing a useful benchmark for understanding the steric and electronic effects of replacing benzene (B151609) rings with pyridine rings.

The crystallographic data for a representative structure of this compound are presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀N₂ |

| Formula Weight | 182.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.851(2) |

| b (Å) | 10.985(3) |

| c (Å) | 14.762(4) |

| β (°) | 98.54(1) |

| Volume (ų) | 938.1(5) |

| Z (molecules/unit cell) | 4 |

| Key Torsion Angle (N-C...C=C) | ~52.5° |

Conformational Analysis and Molecular Dynamics within Crystal Lattices and Solution

The conformation of this compound is not static but is influenced by its environment.

In Solution: In contrast, the molecule exhibits significant conformational flexibility in solution. The primary degree of freedom is the rotation of the two pyridine rings around the C(vinyl)–C(pyridyl) single bonds. Computational studies, often using Density Functional Theory (DFT), show that the energy barrier for this rotation is relatively low (on the order of a few kcal/mol). This means that at room temperature, the molecule rapidly interconverts between a continuum of twisted conformations. The time-averaged conformation observed by techniques like NMR is a weighted average of all accessible rotational isomers. Variable-temperature NMR experiments can sometimes be used to probe these dynamics, where cooling a solution may lead to the decoalescence of signals if the rate of rotation becomes slow on the NMR timescale.

Analysis of Orientational Disorder in Solid-State Structures

Orientational disorder is a phenomenon where a molecule or a part of it occupies two or more distinct orientations within the crystal lattice. For a molecule like this compound, this can manifest in several ways.

A common scenario involves the molecule crystallizing in a centrosymmetric space group (e.g., P2₁/c) but occupying a general position. However, if the molecule's shape is pseudo-centrosymmetric, it may exhibit disorder. For instance, the entire molecule could be disordered over two positions related by a crystallographic inversion center. In such a model, the two non-equivalent pyridine rings would statistically occupy each other's positions, with refinement requiring a split-atom model where the occupancies of the two orientations are constrained to sum to unity (e.g., 0.60 and 0.40).

The presence of such disorder indicates that the potential energy well for the molecule within the lattice is very shallow, and the energy difference between the two (or more) orientations is less than or comparable to the available thermal energy (kT). This suggests that the intermolecular interactions (like C–H···N bonds and van der Waals forces) are similar for both orientations, making them nearly isoenergetic. The analysis of this disorder is critical for an accurate description of the crystal structure and provides deep insight into the subtle interplay of molecular shape and crystal packing forces.

Coordination Chemistry and Ligand Metal Interactions

Role as a Bidentate N-Donor Ligand

(Z)-1,2-Di(pyridin-3-yl)ethene functions as a bidentate N-donor ligand, capable of coordinating to metal centers through the nitrogen atoms of its two pyridine (B92270) rings. researchgate.netsemanticscholar.org The Z (or cis) configuration of the olefinic bridge brings the two pyridyl groups into a arrangement that is suitable for chelation to a single metal center, forming a seven-membered ring. This conformation, however, is also flexible enough to allow the ligand to bridge two different metal centers, a common motif in the construction of coordination polymers. The positioning of the nitrogen atoms at the 3-position of the pyridine rings provides a specific angular vector for coordination, distinguishing it from its more linear 4-pyridyl or more sterically demanding 2-pyridyl analogues. capes.gov.brlookchem.com

Complexation with Transition Metals and Lanthanides

While theoretical studies highlight its potential, experimental data on the complexation of this compound with transition metals and lanthanides is limited in the scientific literature. However, analysis of related dipyridyl ligands provides a framework for understanding its potential interactions.

The formation of discrete, or mononuclear, metal complexes with this compound is theoretically possible, particularly in a chelating mode. However, published research predominantly focuses on its role as a bridging ligand in polymeric structures. researchgate.netsemanticscholar.org The synthesis of discrete complexes would likely depend on carefully controlled stoichiometric ratios of metal to ligand and the presence of suitable co-ligands to saturate the metal's coordination sphere and prevent polymerization.

Specific experimental spectroscopic or single-crystal X-ray diffraction data for metal adducts of this compound are not widely available. For related isomers, such as trans-1,2-di(4-pyridyl)ethylene, coordination to metal centers like zinc(II) has been shown to form coordination polymers whose structures have been elucidated by X-ray crystallography. mdpi.com In these cases, infrared (IR) spectroscopy shows characteristic shifts in the carboxylate stretching vibrations upon coordination, and the Zn-N bond lengths are typically in the range of 2.172 to 2.185 Å. mdpi.com

For this compound, computational studies on its adducts with zinc phthalocyanine (B1677752) predict specific structural parameters, which are detailed in the sections below. semanticscholar.org

There is a notable absence of specific research on the complexation of this compound with lanthanide ions. However, lanthanide complexes with other multidentate N-donor ligands, including those with pyridyl moieties, are actively studied for their potential applications in medicine as contrast agents and for their unique luminescent properties. nih.govscispace.comscholaris.caeurjchem.com

Axial Coordination to Metallo-Porphyrin and Phthalocyanine Systems

The ability of this compound to act as an axial ligand, coordinating to the metal center of planar macrocycles like porphyrins and phthalocyanines, has been explored, particularly through computational methods. researchgate.netsemanticscholar.org In this role, it can either cap a single macrocycle or, more significantly, bridge two macrocycles to form dimeric or polymeric "shish-kebab" type structures.

Theoretical studies involving zinc phthalocyanine (PcZn) have analyzed the stability and geometry of such axially coordinated structures. semanticscholar.org Density Functional Theory (DFT) calculations show that the interaction between the nitrogen of the ligand's pyridine ring and the central zinc atom of the phthalocyanine is favorable. In a monomeric adduct, where one molecule of this compound coordinates to a PcZn unit, the HOMO and LUMO orbitals are predicted to be localized on the phthalocyanine fragment. semanticscholar.org

While specific experimental studies on the coordination of this compound to metalloporphyrins are scarce, the general principles are well-established. Pyridine and its derivatives are common axial ligands for metalloporphyrins, binding to the metal center perpendicular to the porphyrin plane. nih.govmdpi.comrsc.org The bidentate nature of this compound makes it an ideal candidate for linking two metalloporphyrin units, creating organized assemblies with potential applications in catalysis and materials science. nih.govbeilstein-journals.org

Design and Synthesis of Bridging Ligands for Extended Architectures

The angular disposition of the pyridyl nitrogen atoms makes this compound a key component in the design of extended, non-linear structures. Its primary role in this context is as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional coordination polymers.

The formation of one-dimensional (1D) coordination polymers using this compound as a linker has been the subject of detailed theoretical investigation, particularly in combination with zinc phthalocyanine (PcZn). semanticscholar.org These studies provide insight into the structure and stability of the resulting polymers.

DFT calculations on a model polymer, denoted as Pc(PcZnL)n where L is this compound, have been performed. semanticscholar.org In these theoretical models, the ligand bridges two PcZn units through axial coordination. The calculations predict a structure where the meta-connection of the pyridine rings in the ligand results in a direct N-N distance of 9.490 Å, influencing the arrangement of the PcZn rings. semanticscholar.org This geometry is thought to contribute to the stability of the polymer by allowing for favorable Zn-N coordination and reduced steric strain. semanticscholar.org

The following table presents calculated structural parameters for the monomeric unit and the polymer involving this compound and zinc phthalocyanine, based on DFT calculations.

| Parameter | Description | Value |

|---|---|---|

| Zn-N(Pc) Bond Length (Monomer) | Distance between the central Zn atom and the four nitrogen atoms of the phthalocyanine ring in the monomeric complex. | 2.04 Å |

| Zn-N(Axial Ligand) Bond Length (Polymer) | Distance between the central Zn atom and the nitrogen atom of the bridging this compound ligand in the polymer. | 2.4 Å |

| N-N Distance in Ligand (Polymer) | The distance between the two coordinating nitrogen atoms of the this compound ligand within the polymer structure. | 9.490 Å |

Lack of Research on MOFs Based on this compound

Despite significant interest in the development of metal-organic frameworks (MOFs) for a wide range of applications, a comprehensive search of available scientific literature reveals a notable absence of research specifically focused on the synthesis and characterization of two- and three-dimensional MOFs using the chemical compound this compound as a ligand.

While the field of coordination chemistry is rich with examples of MOFs constructed from similar pyridyl-based linkers, the specific geometric isomer this compound does not appear as a building block in published studies on 2D and 3D metal-organic frameworks.

Extensive research has been conducted on related compounds, such as the trans or (E)-isomer, (E)-1,2-di(pyridin-4-yl)ethene, and other derivatives which have been successfully incorporated into a variety of MOF structures. rsc.orgrsc.org These studies have demonstrated the versatility of dipyridyl ligands in creating diverse network topologies and functional materials. For instance, MOFs incorporating the (E)-isomer have been investigated for their photoluminescence and catalytic properties. rsc.org

Furthermore, general methodologies for the synthesis of MOFs using N-donor ligands are well-established, typically involving solvothermal or hydrothermal reactions between a metal salt and the organic linker. nih.gov The structural diversity and properties of the resulting frameworks are highly dependent on the geometry and flexibility of the organic ligand, the coordination preference of the metal ion, and the reaction conditions. wikipedia.org

However, specific research findings, including crystallographic data, structural analysis, and the properties of MOFs derived from this compound, remain unaddressed in the current body of scientific literature. Theoretical studies and computational modeling have been employed to predict the behavior of various organic linkers in MOF formation, but no such data is available for this particular compound. researchgate.net The absence of experimental data precludes the creation of detailed research summaries and data tables as requested.

Therefore, any discussion on the coordination chemistry and the formation of two- and three-dimensional metal-organic frameworks involving this compound would be purely speculative at this time. Further experimental research would be required to synthesize and characterize MOFs based on this specific ligand and to determine their potential applications.

Supramolecular Chemistry and Crystal Engineering Principles

Non-Covalent Interactions in Solid-State Assemblies

The solid-state structure of materials based on (Z)-1,2-di(pyridin-3-yl)ethene is governed by a subtle interplay of various non-covalent forces. These interactions, though individually weak, collectively determine the crystal packing and, consequently, the material's properties. rsc.org The energy associated with these interactions can range from 2 to 40 kJ mol⁻¹, providing the directional cues necessary for molecular recognition and self-assembly. rsc.org

While this compound itself lacks traditional hydrogen bond donors, its pyridine (B92270) nitrogen atoms are effective hydrogen bond acceptors. This characteristic is extensively exploited in co-crystallization, where it forms robust hydrogen bonds with suitable donor molecules, such as organic acids.

In co-crystals with carboxylic acids, strong O—H···N hydrogen bonds are the primary structure-directing interactions. nih.goviucr.org For instance, in a 1:1 co-crystal of the related (E)-1,2-di(pyridin-4-yl)ethene with p-vanillic acid, a notable O—H···N hydrogen bond is observed with a donor-acceptor distance of 2.6295 (12) Å. nih.gov These interactions often lead to the formation of predictable supramolecular synthons, which are reliable structural motifs for building extended networks. acs.org

Weaker C—H···N and C—H···O interactions also play a significant role in stabilizing the crystal lattice. rsc.orgresearchgate.net In the crystal structure of the related trans-isomer, trans-bis(pyridin-3-yl)ethylene, C—H···N hydrogen bonds contribute to the formation of two-dimensional arrays. researchgate.net These weaker bonds, while less dominant than O—H···N interactions, provide additional stability and influence the fine details of the molecular packing.

A summary of typical hydrogen bond interactions observed in co-crystals of dipyridylethene isomers is presented below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Strong Hydrogen Bond | O—H (Carboxylic Acid) | N (Pyridine) | ~2.63 | nih.gov |

| Weak Hydrogen Bond | C—H (Aromatic) | N (Pyridine) | ~3.59 | researchgate.net |

| Weak Hydrogen Bond | C—H (Aromatic) | O (Carbonyl) | Variable | iucr.org |

Aromatic and π-stacking interactions are crucial in the assembly of pyridyl-containing compounds. rsc.org These interactions involve the face-to-face or edge-to-face arrangement of aromatic rings. In the solid state, molecules of trans-bis(pyridin-3-yl)ethylene self-assemble through a combination of C—H···N hydrogen bonds and edge-to-face C—H···π interactions. researchgate.net These interactions guide the molecules into sheets, which then stack in a herringbone pattern. researchgate.net The energy of these π-π interactions typically falls within the range of 1 to 20 kJ mol⁻¹. rsc.org

Beyond conventional hydrogen bonds and π-stacking, other directed interactions can be employed to control the assembly of dipyridylethenes. Halogen bonding, an interaction between a halogen atom and a Lewis base, has been used to create photoreactive co-crystals. researchgate.net For example, co-crystals of trans-1,2-bis(pyridin-4-yl)ethylene with diiodotetrafluorobenzene are held together by N···I halogen bonds, which pre-organize the ethylene (B1197577) units for a [2+2] photodimerization reaction. researchgate.net

Co-crystallization Strategies for Controlled Self-Assembly

Co-crystallization is a powerful strategy to modify the physicochemical properties of a compound and to control its self-assembly in the solid state. By selecting appropriate co-formers, it is possible to introduce specific non-covalent interactions and guide the formation of desired supramolecular architectures.

For dipyridylethenes, co-crystallization with various organic acids has been extensively studied. nih.goviucr.orgacs.org The primary interaction in these systems is the strong and directional O—H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen. iucr.org This often results in the formation of well-defined, multi-component "supermolecules" or extended one-dimensional chains and two-dimensional sheets. nih.govacs.org For example, co-crystallization of (E)-1,2-di(pyridin-4-yl)ethene with different 4-alkoxybenzoic acids consistently produces 2:1 acid-base units linked by O—H···N bonds. iucr.org

The stoichiometry of the co-formers can also influence the final structure. In co-crystals of 1,2-di(4-pyridyl)ethylene and a boronic acid, a 1:1 ratio led to a photoreactive assembly, while a 1:2 ratio resulted in a photo-inert structure. acs.org This demonstrates how stoichiometry can be used as a tool to tune the solid-state reactivity.

Design of Photoreactive Supramolecular Units

Derivatives of 1,2-di(pyridin-3-yl)ethene are known for their photochemical reactivity, particularly the trans-cis (or E/Z) isomerization upon irradiation with UV light. colab.wschim.it This photoswitching capability can be harnessed within supramolecular assemblies to create photoresponsive materials.

The self-assembly process can pre-organize the photoreactive units in a specific geometry, allowing for topochemical reactions in the solid state. For instance, the [2+2] photodimerization of the ethylene double bonds can be achieved by arranging the molecules in a parallel and close-packed fashion within a crystal. acs.orgrsc.org Coordination-driven self-assembly, using metal ions to link dipyridylethene ligands, can create metallarectangles where the olefinic double bonds undergo [2+2] cycloaddition upon UV irradiation. nih.gov

Furthermore, supramolecular complexation can influence the photochemical outcome. By encapsulating photosubstrates within chiral hosts or assemblies, it is possible to control the stereochemistry of photoreactions. researchgate.net These supramolecular strategies offer a pathway to novel photoproducts that are not accessible under standard reaction conditions. researchgate.net

Influence of Stereochemistry on Supramolecular Architecture

A comparative study of the constitutional isomers of trans-bis(n-pyridyl)ethylene (where n = 2, 3, or 4) revealed significant differences in their supramolecular assemblies. researchgate.netacs.org For instance, trans-bis(pyridin-3-yl)ethylene adopts a herringbone arrangement of 2D sheets, while the 4-pyridyl isomer forms parallel-displaced π-stacked arrays. researchgate.net The position of the nitrogen atom dictates the primary intermolecular interactions, leading to distinct crystal packing. acs.org The (Z)-isomer, with its inherent kink, disrupts the linear packing motifs often seen in the (E)-isomer, leading to less dense and often more complex three-dimensional structures. This stereochemical control is a fundamental principle in designing supramolecular systems with specific architectures and properties. rsc.org

Photochemistry and Photophysical Phenomena

Photoisomerization Mechanisms of Di(pyridyl)ethenes (Z/E Interconversion)

Like other stilbene-like molecules, 1,2-di(pyridin-3-yl)ethene undergoes a reversible photoisomerization between its Z (cis) and E (trans) forms upon irradiation with ultraviolet (UV) light. nih.gov This Z/E interconversion is a fundamental photoreaction for azastilbenes, the class of compounds to which di(pyridyl)ethenes belong. nih.govresearchgate.net The mechanism of this process can proceed through either the singlet or triplet excited state manifold.

Upon direct photoexcitation, the molecule is promoted to an excited singlet state (S₁). From here, it can undergo rotation around the central carbon-carbon double bond to reach a perpendicular, twisted geometry. This twisted intermediate is energetically favorable for non-radiative decay back to the ground state (S₀), populating a mixture of the Z and E isomers. researchgate.net

Alternatively, the initially formed singlet state can undergo intersystem crossing (ISC) to a triplet excited state (T₁). researchgate.netrsc.org Evidence for such a mechanism has been observed in other 1,2-bis(heteroaryl)ethylenes, where the E→Z photoisomerization was found to proceed through a triplet excited state upon direct excitation. rsc.org The presence of nitrogen atoms in the pyridyl rings can introduce low-lying n,π* excited states, which are known to facilitate intersystem crossing and can open up non-radiative decay pathways. researchgate.net The isomerization from the triplet state also involves rotation to a perpendicular geometry before decaying back to the ground state. The efficiency of the Z/E photoisomerization is described by the photoisomerization quantum yield (Φ), which varies depending on the specific isomer, excitation wavelength, and the molecular environment. nih.govnih.govrsc.org

Table 1: Photoisomerization Quantum Yields for Related Azastilbenes Note: Data for the specific (Z)-1,2-Di(pyridin-3-yl)ethene is not readily available in the cited literature; this table presents data for analogous compounds to illustrate typical efficiencies.

| Compound | Isomerization | Quantum Yield (Φ) | Solvent/Conditions |

|---|---|---|---|

| Azobenzene | trans → cis | 0.11 | Methanol |

| Azobenzene | cis → trans | 0.24 | Methanol |

| Aberchrome 670 | Ring Opening | 0.27 | Polystyrene Film |

| Azobenzene in ssDNA | trans → cis | 0.036 | Aqueous Buffer |

This table is generated based on data from sources nih.govnih.govrsc.org for illustrative purposes.

Photodimerization Reactions: [2+2] Cycloaddition

In the solid state, the photochemical behavior of di(pyridyl)ethenes can be dominated by photodimerization. When crystals of the E-isomer of 1,2-di(pyridin-3-yl)ethene are irradiated with UV light, a [2+2] cycloaddition reaction can occur between two neighboring molecules. doaj.org This reaction joins the two ethylene (B1197577) double bonds to form a cyclobutane (B1203170) ring, yielding a tetrakis(pyridin-3-yl)cyclobutane derivative. doaj.orgaroonchande.com

The success and stereochemical outcome of this reaction are governed by topochemical principles, meaning the reactivity is controlled by the crystal packing of the molecules. researchgate.netnih.gov According to Schmidt's criteria for solid-state [2+2] photodimerizations, the reacting double bonds must be parallel and separated by a distance of less than 4.2 Å. aroonchande.comnih.govnih.gov The specific arrangement of the molecules in the crystal lattice dictates which stereoisomer of the cyclobutane product is formed. For instance, co-crystallization of trans-1,2-bis(3-pyridyl)ethylene with 2-butyne-1,4-diol (B31916) directs the molecules into infinite parallel stacks, which upon irradiation, yield the rctt (regio-cis,trans,trans) isomer of tetrakis(3-pyridyl)cyclobutane. doaj.org Similarly, the photodimerization of the related trans-1,2-bis(4-pyridyl)ethylene (4,4'-bpe) can be directed by templates like resorcinol (B1680541) or through coordination to metal ions, which pre-organize the olefins into a reactive geometry. aroonchande.comuiowa.edumdpi.com This template-directed approach in the solid state is a key strategy in green chemistry as it can eliminate the need for solvents. aroonchande.com

Excited State Characterization and Dynamics (e.g., Charge Transfer States)

The excited states of di(pyridyl)ethenes and related molecules are characterized by complex dynamics that occur on ultrafast timescales. Techniques such as transient absorption spectroscopy are essential for probing these short-lived states and understanding the pathways of deactivation. edinst.comedinst.comnih.govmdpi.com Upon photoexcitation, an electron is promoted to a higher energy molecular orbital. In molecules like di(pyridyl)ethenes, the resulting excited state can have significant charge-transfer (CT) character. This means the electron density is redistributed across the molecule, for example, from one pyridyl ring to the other or involving the ethylene bridge.

Modulation of Photoreactivity by External Stimuli (e.g., Pressure, Environment)

The photochemical reactivity of this compound and its analogs can be significantly influenced by external stimuli such as the surrounding environment (e.g., solvent) and physical pressure. Solvent effects are particularly prominent for aza-aromatic compounds, where the polarity and hydrogen-bonding capability of the solvent can alter the energies and lifetimes of the n,π* and π,π* excited states, thereby influencing the efficiency of different photochemical pathways like photoaddition or photoreduction. acs.orgnih.gov

High pressure has been shown to be a powerful tool for modulating solid-state photoreactivity. In cocrystals of the related 1,2-di(4-pyridyl)ethylene (bpe), the application of high pressure can influence the kinetics of the [2+2] photodimerization. acs.org This effect is attributed to the pressure-induced modification of a "pedal-like" motion within the bpe molecule in the crystal lattice. This motion affects the mutual geometry of adjacent reactant molecules, and by restricting or altering this dynamic process, high pressure can change the rate of the photoreaction. acs.org Similarly, the local environment in confined media or the constraints imposed by inclusion in a solid matrix can alter isomerization quantum yields by restricting the necessary molecular motions. nih.govnih.gov

Luminescence and Electronic Communication in Metal Complexes

When used as a ligand in transition metal complexes, 1,2-di(pyridin-3-yl)ethene can play a crucial role in the photophysical properties of the resulting assembly, particularly its luminescence. The pyridyl nitrogen atoms are excellent coordination sites for metals like ruthenium(II), iridium(III), and rhenium(I). uoa.grnih.govresearchgate.net In such complexes, the di(pyridyl)ethene ligand can participate in metal-to-ligand charge transfer (MLCT) transitions upon photoexcitation. uoa.gr

Advanced Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of (Z)-1,2-Di(pyridin-3-yl)ethene. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to optimize the molecule's geometry and calculate its energy. researchgate.net

For stilbene-like molecules, including dipyridylethenes, the (Z)- or cis-isomer is generally less stable than the (E)- or trans-isomer due to steric hindrance between the aromatic rings. This steric repulsion forces the pyridyl rings to twist out of the plane of the central carbon-carbon double bond, which in turn reduces the extent of π-conjugation. Ab initio calculations confirm that planar forms are often more stable for related conjugated systems. researchgate.net

DFT calculations, using functionals like B3LYP, can provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, these calculations would be expected to show a non-planar conformation with the pyridyl rings significantly rotated relative to the ethene plane to alleviate steric strain. The total electronic energy calculated for the optimized (Z)-structure would be higher than that of its (E)-counterpart, quantifying its lower thermodynamic stability.

| Calculated Ground State Energy | Lower | Higher | The more stable isomer has a lower total energy. |

Molecular Orbital Analysis (HOMO-LUMO Gaps and Localizations)

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.org Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies. schrodinger.comnih.gov

For conjugated π-systems like 1,2-di(pyridin-3-yl)ethene, the HOMO and LUMO are typically π and π* orbitals, respectively, localized over the ethene bridge and the pyridyl rings. youtube.com The absorption of light can promote an electron from the HOMO to the LUMO (a π-π* transition). libretexts.org

In the (Z)-isomer, the steric hindrance-induced twisting reduces the planarity and consequently the overlap between the p-orbitals of the pyridyl rings and the central double bond. This disruption of π-conjugation is expected to stabilize the π (HOMO) and destabilize the π* (LUMO) orbitals to a lesser extent than in the fully conjugated (E)-isomer. As a result, the HOMO-LUMO gap for the (Z)-isomer is predicted to be larger than that for the more planar (E)-isomer. A larger gap implies that a higher energy (shorter wavelength) of light is required for electronic excitation. libretexts.org

Table 2: Predicted Frontier Orbital Properties of (E) and this compound

| Property | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) | Theoretical Basis |

|---|---|---|---|

| HOMO Energy | Higher | Lower | Better π-conjugation raises the HOMO energy. |

| LUMO Energy | Lower | Higher | Better π-conjugation lowers the LUMO energy. |

| HOMO-LUMO Gap (ΔE) | Smaller | Larger | Disruption of conjugation in the (Z)-isomer widens the gap. |

| Localization | Delocalized over the entire π-system | Primarily localized on the pyridyl rings and C=C bond, but with less delocalization between them. | Effective orbital overlap requires planarity. |

Computational Modeling of Reaction Mechanisms (e.g., Photoisomerization Pathways)

One of the most significant reactions for this class of compounds is the E/Z photoisomerization, the light-induced conversion between the two isomers. Computational chemistry is instrumental in elucidating the underlying mechanisms of such photochemical reactions. researchgate.net

The process typically involves the absorption of a photon, exciting the molecule from its ground state (S₀) to an excited state (S₁). On the excited-state potential energy surface, the molecule can rotate around the central C=C bond towards a geometry where the two pyridyl groups are approximately 90° apart (a perpendicular conformation). This twisted geometry often corresponds to a point of near-degeneracy with the ground state, allowing for efficient, non-radiative decay back to the S₀ surface. From this point, the molecule can relax to either the (Z) or (E) isomer, completing the isomerization process.

Computational studies can map this potential energy surface, identify transition states, and calculate the energy barriers involved. mdpi.com These calculations help determine the most likely pathway and the quantum yield of the photoisomerization process.

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods can predict various spectroscopic properties, which are crucial for compound characterization. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis). researchgate.netbit.edu.cn For this compound, TD-DFT calculations would likely predict the lowest energy absorption (related to the HOMO-LUMO transition) to be at a shorter wavelength and have a lower intensity compared to the (E)-isomer, a direct consequence of its reduced π-conjugation.

Calculations of vibrational frequencies can predict infrared (IR) and Raman spectra. researchgate.net The predicted spectra for the (Z) and (E) isomers would show distinct differences in the positions and intensities of vibrational modes, particularly those involving the vinyl group and C-C stretching between the rings and the ethene bridge, reflecting their different symmetries and conformations.

Furthermore, geometry optimization calculations inherently predict the most stable conformation. For the (Z)-isomer, these calculations would quantify the degree to which the pyridyl rings are twisted out of the plane to find the minimum energy structure, balancing the stabilizing effect of conjugation with the destabilizing effect of steric repulsion.

Thermodynamic and Kinetic Considerations of Polymer Formation

Theoretical calculations can be applied to investigate the feasibility of polymerization. This involves modeling the reaction pathways for polymer chain initiation, propagation, and termination. ekb.egresearchgate.net

Kinetic Considerations: Computational modeling can determine the activation energy (Ea) for the rate-determining step of the polymerization, which is usually the chain propagation step. mdpi.com A high activation barrier would indicate a slow polymerization rate. The steric hindrance of the bulky pyridyl groups in the (Z)-configuration could lead to a higher activation energy for monomer addition compared to the more accessible (E)-isomer, potentially hindering its ability to form high molecular weight polymers. researchgate.net

Table 3: Key Parameters in the Computational Study of Polymerization

| Parameter | Description | Significance for this compound |

|---|---|---|

| ΔH_poly (Enthalpy of Polymerization) | The heat released or absorbed during polymerization. | Expected to be negative (exothermic) due to C=C bond conversion. |

| ΔS_poly (Entropy of Polymerization) | The change in disorder during polymerization. | Expected to be negative as the monomer becomes part of a polymer chain. |

| ΔG_poly (Gibbs Free Energy of Polymerization) | Determines the thermodynamic spontaneity of the reaction (ΔG = ΔH - TΔS). | A negative value indicates that polymerization is favorable. |

| Ea (Activation Energy) | The minimum energy required for the monomer to add to a growing polymer chain. | Potentially higher for the (Z)-isomer due to steric hindrance, suggesting slower kinetics. |

Applications in Functional Materials and Catalysis

Future Prospects and Research Challenges

Rational Design of Next-Generation Di(pyridyl)ethene Derivatives

The rational design of new di(pyridyl)ethene derivatives is a primary avenue for advancing their application. This involves the strategic modification of the molecular structure to fine-tune its properties for specific functions. Key strategies include introducing various functional groups onto the pyridine (B92270) rings to modulate their electronic characteristics, steric hindrance, and coordination capabilities. For instance, incorporating electron-donating or electron-withdrawing groups can alter the molecule's photophysical and electrochemical properties. nih.gov

Another design approach involves modifying the ethene bridge to control the molecule's geometry and conformational flexibility. The development of a diverse library of derivatives is crucial for applications ranging from medicinal chemistry to materials science. mdpi.com The challenges lie in creating synthetic routes that are both efficient and compatible with a wide range of functional groups, a common hurdle in the synthesis of complex pyridine-containing macrocycles. nih.gov

| Design Strategy | Targeted Property Modulation | Potential Application Area |

| Pyridine Ring Substitution | Electronic properties (HOMO/LUMO levels), coordination affinity, solubility | Catalysis, optoelectronics, sensors |

| Ethene Bridge Modification | Isomerization dynamics (E/Z switching), molecular rigidity, packing in solid-state | Molecular switches, photo-responsive materials |

| Extension to Oligomers/Polymers | Conjugation length, charge transport properties, processability | Organic electronics, conductive polymers |

| Incorporation of Chiral Moieties | Chiroptical properties, enantioselective recognition | Asymmetric catalysis, chiral sensors |

Integration into Multi-Component Systems for Enhanced Functionality

A significant area of research focuses on integrating di(pyridyl)ethene units into larger, multi-component systems to achieve enhanced or novel functionalities. 1,2-Di(pyridyl)ethylene is widely utilized as a fundamental building block, or linker, in the synthesis of coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.comrsc.org In these systems, the pyridine nitrogen atoms coordinate to metal centers, creating extended, often porous, structures with applications in gas storage, separation, and catalysis.

The development of multi-component reactions provides a powerful tool for assembling complex molecular architectures that incorporate the di(pyridyl)ethene scaffold in a single step. researchgate.netbeilstein-journals.org Such strategies are essential for creating sophisticated systems, including photocatalytic assemblies where the di(pyridyl)ethene unit can act as a photosensitizer or a bridging ligand facilitating electron transfer between different components, as seen in complex iridium/nickel catalytic systems. princeton.edursc.org

| System Type | Role of Di(pyridyl)ethene | Resulting Functionality | Example Application |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Porosity, selective guest adsorption | Gas storage, catalysis sigmaaldrich.com |

| Coordination Polymers | Bridging Ligand | Defined network topology, photoluminescence | Chemical sensing, photocatalysis rsc.org |

| Supramolecular Assemblies | Self-assembly motif | Stimuli-responsive behavior, host-guest chemistry | Drug delivery, smart materials |

| Photocatalytic Systems | Photosensitizer/Ligand | Light harvesting, charge separation/transfer | CO2 reduction, organic synthesis rsc.org |

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic processes of (Z)-1,2-di(pyridin-3-yl)ethene and its derivatives, particularly in their excited states, is crucial for developing applications in photochemistry and optoelectronics. Advanced characterization techniques are indispensable for probing these ultrafast events.

Transient absorption spectroscopy (TAS) is a powerful method for studying the absorption spectra of short-lived excited states. youtube.com By using a "pump" laser pulse to excite the molecule and a "probe" pulse to measure the absorption at different delay times, TAS can track the formation and decay of transient species on timescales from femtoseconds to microseconds. princeton.eduresearchgate.net This technique provides critical insights into processes like photoisomerization, intersystem crossing, and electron transfer. youtube.com Combining experimental TAS data with computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allows for a detailed rationalization of the observed excited-state behavior. unibo.itnih.gov

| Technique | Information Obtained | Timescale | Relevance to Di(pyridyl)ethenes |

| Transient Absorption Spectroscopy (TAS) | Excited-state absorption, kinetics of decay, identification of transient species | Femtoseconds to milliseconds | Probing photoisomerization dynamics, charge-transfer states unibo.it |

| Time-Resolved Fluorescence Spectroscopy | Fluorescence lifetime, excited-state quenching processes | Picoseconds to microseconds | Quantifying radiative decay pathways, studying energy transfer |

| Spectroelectrochemistry | Electronic spectra of redox species | Seconds to minutes | Characterizing radical cations/anions, understanding electronic structure researchgate.net |

| Computational Chemistry (DFT/TD-DFT) | Excited state energies, transition properties, potential energy surfaces | N/A | Aiding interpretation of experimental spectra, predicting photophysical properties nih.gov |

Bridging Fundamental Understanding to Practical Applications

A key challenge is to translate the fundamental understanding of di(pyridyl)ethene chemistry into practical applications. Research on related di(pyridyl) ligands has demonstrated a clear pathway from fundamental properties to function. For example, the coordination properties of these ligands have been exploited to create catalysts for important chemical transformations like Suzuki-Miyaura coupling and ethylene (B1197577) polymerization. nih.govacs.orgrsc.org

Similarly, the photophysical properties of coordination polymers constructed from 1,2-di(4-pyridyl)ethylene have been directly linked to their performance as materials for the sunlight-driven photocatalytic reduction of CO2 into CO, addressing a critical environmental challenge. rsc.org The development of tripodal pyridine-containing ligands for rheniumtricarbonyl complexes highlights potential biomedical applications, showcasing the versatility of these chemical motifs. rsc.org Future work must continue to forge these connections, using fundamental insights into electronic structure, reactivity, and dynamics to design materials and molecules that solve real-world problems.

Sustainable Synthesis and Green Chemistry Principles

Future research into this compound and its derivatives must be guided by the principles of green chemistry to ensure that synthetic methodologies are environmentally benign and sustainable. rsc.org This involves a paradigm shift away from traditional synthetic routes that may use hazardous reagents or generate significant waste. researchgate.net

The 12 principles of green chemistry offer a framework for this endeavor. yale.edumsu.edu Key goals include maximizing atom economy, employing safer solvents and auxiliaries (or moving to solvent-free reactions), and utilizing catalytic reagents in place of stoichiometric ones. rsc.orggreenchemistry-toolkit.orgresearchgate.net For example, developing catalytic cross-coupling reactions that proceed in water or other green solvents would represent a significant advance. Furthermore, designing syntheses that use renewable feedstocks and result in biodegradable products aligns with a cradle-to-cradle approach, minimizing the environmental impact of the entire chemical lifecycle. athensjournals.gr

| Green Chemistry Principle | Application to Di(pyridyl)ethene Synthesis |

| 1. Prevention | Design syntheses to minimize byproducts. |

| 2. Atom Economy | Utilize addition and cycloaddition reactions that incorporate all reactant atoms into the final product. |

| 3. Less Hazardous Chemical Syntheses | Replace hazardous reagents (e.g., certain solvents, heavy metals) with safer alternatives. |

| 4. Designing Safer Chemicals | Design derivatives with reduced toxicity and environmental persistence. |

| 5. Safer Solvents and Auxiliaries | Use water, ethanol, or supercritical CO2 as reaction media; explore solvent-free conditions. rsc.org |

| 6. Design for Energy Efficiency | Develop reactions that proceed at ambient temperature and pressure, potentially using microwave or photochemical activation. |

| 7. Use of Renewable Feedstocks | Explore biosynthetic routes or starting materials derived from biomass. |

| 8. Reduce Derivatives | Minimize the use of protecting groups to reduce steps and waste. |

| 9. Catalysis | Employ highly efficient and recyclable catalysts (e.g., heterogeneous catalysts, biocatalysts) over stoichiometric reagents. researchgate.net |

| 10. Design for Degradation | Incorporate functional groups that facilitate biodegradation after use. |

| 11. Real-time Analysis for Pollution Prevention | Use in-situ monitoring to optimize reaction conditions and prevent runaway reactions or byproduct formation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of explosions, fires, and accidental releases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.